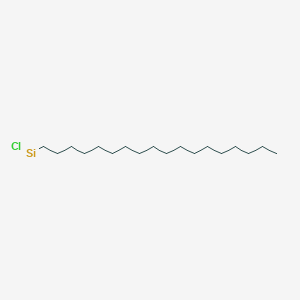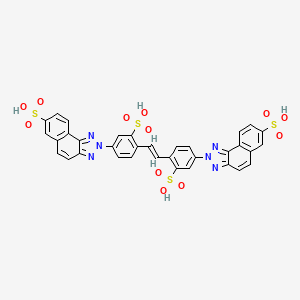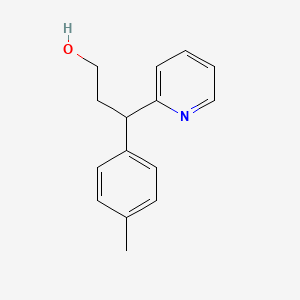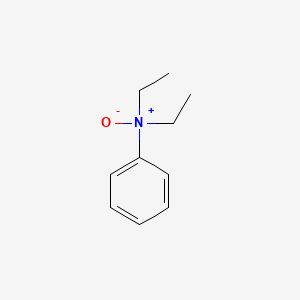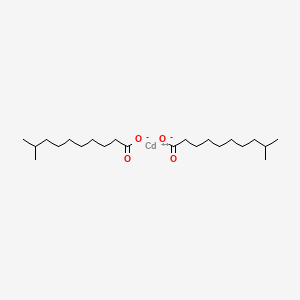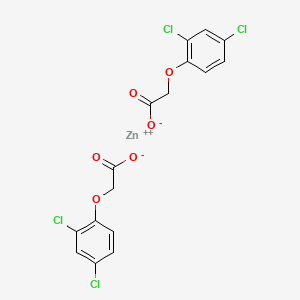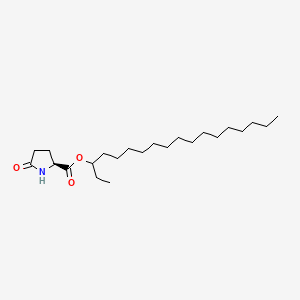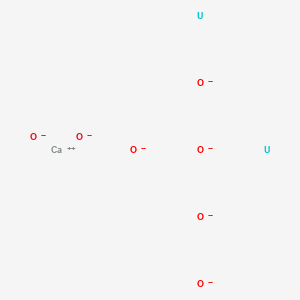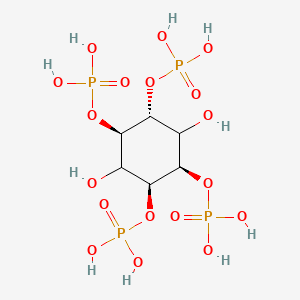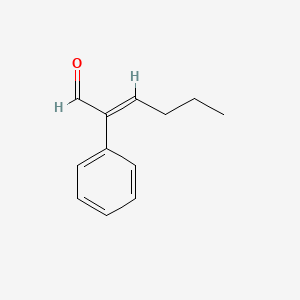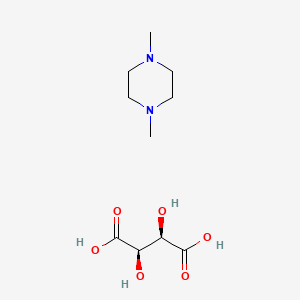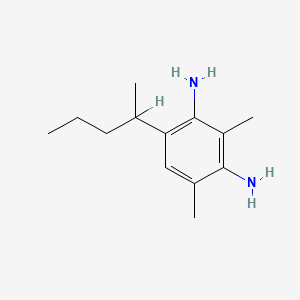
6-Pentadecyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pentadecyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentadecyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyanoguanidine and pentadecylamine as the primary starting materials.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as hydrochloric acid, to form the triazine ring.
Purification: The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature and pressure.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Pentadecyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the triazine ring into more reduced forms.
Substitution: The pentadecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine or bromine, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield triazine oxides or hydroxides.
Reduction: Reduction can produce triazine derivatives with lower oxidation states.
Substitution: Substitution reactions can result in a variety of functionalized triazine compounds.
Scientific Research Applications
6-Pentadecyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 6-Pentadecyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-1,3,5-triazine-2,4-diamine: This compound has a phenyl group instead of a pentadecyl group.
6-Methyl-1,3,5-triazine-2,4-diamine: This compound has a methyl group instead of a pentadecyl group.
6-Ethyl-1,3,5-triazine-2,4-diamine: This compound has an ethyl group instead of a pentadecyl group.
Uniqueness
The uniqueness of 6-Pentadecyl-1,3,5-triazine-2,4-diamine lies in its long alkyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for membrane interactions. This makes it particularly interesting for applications in materials science and drug delivery systems.
Properties
CAS No. |
37623-51-1 |
|---|---|
Molecular Formula |
C18H35N5 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
6-pentadecyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H35N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17(19)23-18(20)22-16/h2-15H2,1H3,(H4,19,20,21,22,23) |
InChI Key |
JZSZJXLPSQTWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


